molecular formula C25H24N4O4S2 B12158827 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12158827
M. Wt: 508.6 g/mol
InChI Key: MKHYEZOMZTZTPA-SILNSSARSA-N
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Description

3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a thiazolidinone ring, a pyridopyrimidinone core, and a morpholine moiety, which may contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a 4-methoxyphenyl ethyl ketone with thiourea under acidic conditions to form the thiazolidinone ring.

    Pyridopyrimidinone Core Construction: The thiazolidinone intermediate is then reacted with a pyridopyrimidinone precursor, often through a condensation reaction.

    Morpholine Addition: Finally, the morpholine group is introduced via nucleophilic substitution, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural features. It could be used in studies investigating enzyme inhibition or receptor binding.

Medicine

In medicine, the compound might be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas like cancer or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Pyridopyrimidinones: Compounds with a pyridopyrimidinone core.

    Morpholine Derivatives: Compounds containing a morpholine moiety.

Uniqueness

What sets 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one apart is the combination of these three distinct structural elements in a single molecule. This unique combination may confer enhanced biological activity or chemical reactivity compared to compounds containing only one or two of these features.

Properties

Molecular Formula

C25H24N4O4S2

Molecular Weight

508.6 g/mol

IUPAC Name

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24N4O4S2/c1-32-18-7-5-17(6-8-18)9-11-29-24(31)20(35-25(29)34)16-19-22(27-12-14-33-15-13-27)26-21-4-2-3-10-28(21)23(19)30/h2-8,10,16H,9,11-15H2,1H3/b20-16-

InChI Key

MKHYEZOMZTZTPA-SILNSSARSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCOCC5)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCOCC5)SC2=S

Origin of Product

United States

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